molecular formula C21H21ClN2O2S B11349705 2-{1-[(4-Chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole

2-{1-[(4-Chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole

Cat. No.: B11349705
M. Wt: 400.9 g/mol
InChI Key: PPIYTQGNDLXWNZ-UHFFFAOYSA-N
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Description

2-{1-[(4-Chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole is a synthetic small molecule designed for chemical biology and drug discovery research. This compound features a benzothiazole scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential. The benzothiazole core is recognized for its presence in compounds with a broad spectrum of biological activities, including potential antitumor, antimicrobial, and antioxidant properties . The molecular structure integrates a phenoxyacetyl-piperidine moiety, which may contribute to enhanced binding affinity and selectivity toward specific biological targets. Such hybrid structures are of significant interest in the development of multifunctional agents, particularly for investigating complex diseases that require modulation of multiple pathways . Researchers can utilize this compound as a key intermediate or a novel chemical entity in high-throughput screening campaigns, target identification studies, and structure-activity relationship (SAR) optimization programs. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C21H21ClN2O2S

Molecular Weight

400.9 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-chloro-2-methylphenoxy)ethanone

InChI

InChI=1S/C21H21ClN2O2S/c1-14-12-16(22)6-7-18(14)26-13-20(25)24-10-8-15(9-11-24)21-23-17-4-2-3-5-19(17)27-21/h2-7,12,15H,8-11,13H2,1H3

InChI Key

PPIYTQGNDLXWNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminothiophenol with Piperidine-4-carboxylic Acid

A common route to benzothiazoles involves cyclizing 2-aminothiophenol with carbonyl derivatives. For the piperidine-linked variant:

  • Reaction : 2-Aminothiophenol reacts with piperidine-4-carbonyl chloride in the presence of POCl3\text{POCl}_3 to form 2-(piperidin-4-carbonyl)benzothiazole.

  • Reduction : The carbonyl group is reduced using LiAlH4\text{LiAlH}_4 or BH3THF\text{BH}_3\text{THF} to yield 4-(1,3-benzothiazol-2-yl)piperidine.

Typical Conditions :

  • Solvent: Dry dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature: 0°C to reflux (40–80°C).

  • Yield: 50–65% after purification by silica gel chromatography.

Alternative Pathway: Suzuki-Miyaura Coupling

For substituted benzothiazoles, palladium-catalyzed cross-coupling is effective:

  • Borylation : 2-Bromo-1,3-benzothiazole is treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2\text{Pd(dppf)Cl}_2 to form the boronic ester.

  • Coupling : React with 4-iodopiperidine under Suzuki conditions (Na2CO3\text{Na}_2\text{CO}_3, Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4, toluene/water).

Optimized Parameters :

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (2–5 mol%).

  • Base: Aqueous Na2CO3\text{Na}_2\text{CO}_3 (2 M).

  • Temperature: 75–100°C, 12–24 hours.

  • Yield: 60–70%.

Synthesis of 4-Chloro-2-methylphenoxyacetic Acid

Etherification of 4-Chloro-2-methylphenol

  • Alkylation : 4-Chloro-2-methylphenol is treated with ethyl bromoacetate in K2CO3\text{K}_2\text{CO}_3/DMF to form ethyl (4-chloro-2-methylphenoxy)acetate.

  • Hydrolysis : Saponification with NaOH\text{NaOH} in ethanol/water yields the carboxylic acid.

Key Data :

  • Reaction Time: 6–8 hours for alkylation; 2 hours for hydrolysis.

  • Yield: 80–85% (alkylation); 90–95% (hydrolysis).

Final Coupling: Acetylation of 4-(1,3-Benzothiazol-2-yl)piperidine

Schotten-Baumann Reaction

The piperidine nitrogen is acylated using 4-chloro-2-methylphenoxyacetyl chloride:

  • Activation : 4-Chloro-2-methylphenoxyacetic acid is converted to its acid chloride using SOCl2\text{SOCl}_2 or oxalyl chloride.

  • Coupling : React with 4-(1,3-benzothiazol-2-yl)piperidine in the presence of Et3N\text{Et}_3\text{N} or DMAP\text{DMAP} in DCM.

Conditions :

  • Solvent: Dry DCM or THF.

  • Temperature: 0°C to room temperature.

  • Yield: 70–75% after recrystallization.

Microwave-Assisted Synthesis

To enhance efficiency, microwave irradiation (150 W, 100°C, 30 minutes) reduces reaction time by 80% while maintaining yields of 68–72%.

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6):

    • δ 8.12 (d, J=8.7J = 8.7 Hz, 2H, benzothiazole-H),

    • δ 4.35 (q, J=7.1J = 7.1 Hz, 2H, OCH2_2),

    • δ 2.85–3.10 (m, 4H, piperidine-H).

  • LC-ESI-MS : m/z=401.0m/z = 401.0 [M+H]+^+.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Challenges and Optimization

Side Reactions

  • N-Oxidation : Minimized by conducting reactions under inert atmosphere.

  • Piperidine Ring Opening : Avoided by using mild bases (e.g., Et3N\text{Et}_3\text{N} instead of NaOH\text{NaOH}).

Scalability

  • Catalyst Loading : Reducing Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 from 5 mol% to 2 mol% decreases costs without compromising yield.

  • Work-Up : Trituration with methanol/water (3:1) improves purity to >99% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzothiazole core, potentially reducing the thiazole ring to a thiazolidine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

2-{1-[(4-Chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound can be used as a probe to study the interactions of benzothiazole derivatives with various enzymes and receptors.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{1-[(4-Chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole is not fully elucidated, but it is believed to involve:

    Molecular Targets: The compound may target specific enzymes or receptors in biological systems, potentially inhibiting or modulating their activity.

    Pathways Involved: It could interact with signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific binding affinity and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compounds sharing the benzothiazole-piperidine framework but differing in aromatic substituents demonstrate significant variations in biological activity:

  • 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole (): Incorporation of a pyrazoline ring introduces rigidity, which may limit conformational adaptability compared to the piperidine linker in the target compound. This structural modification is associated with antidepressant and antitumor activities .

Analogues with Varied Linker Chemistry

The acetylphenoxy linker in the target compound distinguishes it from derivatives with alternative bridging groups:

  • 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) (): A triazole-thiazole-acetamide linker replaces the acetylphenoxy-piperidine group, enabling α-glucosidase inhibition. The bromophenyl group enhances hydrophobic interactions, similar to the chloro-methylphenoxy group in the target compound .
  • 2-[4-(Azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ5) (): A butynyl-azepane linker provides linear flexibility, yielding potent antifungal activity (MIC = 15.62 µg/mL against C. albicans).

Pharmacological Performance and Toxicity

  • Anticonvulsant Activity: Compounds like 5f, 5n, and 5p (), which feature halogenated benzothiazole and methoxyphenyl groups, exhibit 100% protection in the MES model without neurotoxicity at 30 mg/kg. The target compound’s 4-chloro-2-methylphenoxy group may similarly enhance anticonvulsant efficacy through hydrophobic binding to ion channels .
  • Antimicrobial Activity: Derivatives with cyclic amine linkers (e.g., BZ5, BZ7) show MIC values as low as 15.62 µg/mL against S. aureus and C. albicans. The piperidine moiety in the target compound could confer comparable activity, though its acetylphenoxy group may alter membrane permeability .
  • Toxicity Profile : Most benzothiazole derivatives, including those in and , exhibit low hepatotoxicity and neurotoxicity at therapeutic doses, suggesting a favorable safety profile for the target compound .

Biological Activity

The compound 2-{1-[(4-Chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole (CAS Number: 898518-77-9) is a member of the benzothiazole family, which is well-known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C21_{21}H21_{21}ClN2_2O2_2S
  • Molecular Weight : 400.9 g/mol
  • CAS Number : 898518-77-9

The structure of the compound features a benzothiazole ring system that is often associated with various pharmacological activities. The presence of the piperidine moiety and the chloro-substituted phenoxy group enhances its potential as a bioactive molecule.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The compound has shown promise in various in vitro assays against different cancer cell lines.

  • Mechanism of Action : Benzothiazole derivatives are believed to exert their anticancer effects primarily through the induction of apoptosis and inhibition of cell proliferation. They often interact with multiple cellular targets, including enzymes involved in DNA replication and repair.
  • Case Studies :
    • A study evaluating various benzothiazole derivatives reported significant cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The compound demonstrated a GI50 value comparable to established chemotherapeutics like 5-fluorouracil .
    • Another investigation into structurally similar compounds indicated that modifications on the benzothiazole scaffold could enhance anticancer activity, suggesting a structure-activity relationship (SAR) that could be explored further for drug development .

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties:

  • Antibacterial and Antifungal Effects : Some studies have reported that compounds containing benzothiazole structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal strains.
  • Research Findings : A comprehensive review highlighted that certain derivatives displayed minimum inhibitory concentrations (MICs) in the low micromolar range against resistant strains of bacteria, indicating their potential as novel antimicrobial agents .

Other Pharmacological Activities

Beyond anticancer and antimicrobial activities, benzothiazole derivatives have been studied for:

  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in preclinical models.
  • Neuroprotective Properties : Research indicates that certain benzothiazole compounds may protect neuronal cells from oxidative stress, which is relevant for neurodegenerative diseases .

Data Summary

Activity TypeObserved EffectsReference
AnticancerGI50 values comparable to 5-fluorouracil
AntimicrobialMICs in low micromolar range against resistant strains
Anti-inflammatoryReduction in inflammation markers
NeuroprotectiveProtection against oxidative stress

Q & A

Basic: What synthetic routes are commonly employed for synthesizing 2-{1-[(4-Chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole?

The synthesis typically involves a multi-step protocol:

Nucleophilic Substitution : Reacting a piperidine derivative with 4-chloro-2-methylphenoxyacetyl chloride to form the acetylated piperidine intermediate.

Cyclization : Coupling the intermediate with a benzothiazole precursor (e.g., 2-aminothiophenol derivatives) under reflux conditions in ethanol or DMF, often using acetic acid as a catalyst (#user-content-evidence-1)(#user-content-evidence-2).

Purification : Column chromatography or recrystallization from ethanol/water mixtures is used to isolate the final compound. Key validation includes melting point analysis, IR (to confirm acetyl and benzothiazole C=O/C-S bonds), and NMR (to verify substitution patterns on the piperidine and benzothiazole rings) (#user-content-evidence-1) (#user-content-evidence-17).

Basic: How is the structural integrity of this compound validated post-synthesis?

A combination of analytical techniques is employed:

  • Spectroscopy :
    • 1H/13C NMR : Assigns proton environments (e.g., piperidine CH2 groups at δ ~2.5–3.5 ppm, benzothiazole aromatic protons at δ ~7.0–8.5 ppm) (#user-content-evidence-1) (#user-content-evidence-17).
    • IR : Confirms functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹, C-S stretch at ~650 cm⁻¹) (#user-content-evidence-1).
  • Elemental Analysis : Matches calculated vs. experimental C/H/N/S percentages to confirm purity (>95%) (#user-content-evidence-1).
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion peak (#user-content-evidence-17).

Advanced: How can researchers optimize the synthetic protocol to improve yield and purity?

Key optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization compared to ethanol (#user-content-evidence-1).
  • Catalyst Screening : Substoichiometric amounts of DMAP or pyridine improve acylation efficiency (#user-content-evidence-2).
  • Temperature Control : Lowering reaction temperatures during sensitive steps (e.g., protecting group removal) minimizes side reactions (#user-content-evidence-2).
  • Workflow Integration : In-line monitoring via TLC or HPLC reduces purification losses (#user-content-evidence-5).

Advanced: How should conflicting biological activity data for structurally similar compounds be analyzed?

When discrepancies arise (e.g., variable IC50 values in enzyme assays):

Comparative Structural Analysis : Use X-ray crystallography or computational docking (e.g., AutoDock Vina) to compare binding modes. For example, halogen substituents (Cl, F) on the phenoxy group may alter receptor interactions (#user-content-evidence-11)(#user-content-evidence-15).

Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 6.5–7.4, as in ) to minimize variability (#user-content-evidence-19).

SAR Studies : Modify substituents systematically (e.g., replace 4-chloro with 4-fluoro) and evaluate activity trends (#user-content-evidence-2)(#user-content-evidence-11).

Basic: What are common impurities encountered during synthesis, and how are they removed?

Frequent impurities include:

  • Unreacted intermediates : Residual piperidine or benzothiazole precursors, removed via silica gel chromatography (hexane/ethyl acetate gradients) (#user-content-evidence-1).
  • Oxidation byproducts : Thiazole sulfoxides, detected via TLC (Rf ~0.3) and eliminated using reducing agents (e.g., Na2S2O4) (#user-content-evidence-5).
  • Solvent residues : Ethanol or DMF traces, quantified via GC-MS and removed under high vacuum (#user-content-evidence-5).

Advanced: How can molecular docking guide the design of derivatives with enhanced bioactivity?

Target Identification : Prioritize receptors (e.g., kinases, GPCRs) based on structural homology to benzothiazole-binding proteins (#user-content-evidence-11)(#user-content-evidence-15).

Pose Prediction : Dock the compound into active sites (e.g., using PDB ID 1XM6 for benzothiazole derivatives) to identify critical interactions (e.g., hydrogen bonds with Ser123, hydrophobic contacts with Phe330) (#user-content-evidence-1).

Derivative Screening : Virtual libraries of analogs (e.g., replacing 4-chloro with trifluoromethyl) are ranked by binding scores to prioritize synthesis (#user-content-evidence-11).

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) (#user-content-evidence-14).
  • Anticancer : MTT assay (IC50 in HepG2 or MCF-7 cells) (#user-content-evidence-11).
  • Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition using Ellman’s method) (#user-content-evidence-19).

Advanced: What strategies resolve discrepancies between computational predictions and experimental bioactivity?

Conformational Sampling : Use molecular dynamics simulations (e.g., GROMACS) to assess ligand flexibility in solution vs. rigid docking (#user-content-evidence-1).

Metabolic Stability Testing : Evaluate hepatic microsome clearance to rule out rapid degradation (#user-content-evidence-5).

Off-Target Profiling : Screen against panels of related receptors (e.g., kinase family) to identify unanticipated interactions (#user-content-evidence-2).

Basic: How is the compound’s stability under various storage conditions assessed?

  • Thermal Stability : TGA/DSC analysis (decomposition temperature >200°C indicates room-temperature stability) (#user-content-evidence-5).
  • Photostability : Expose to UV light (λ = 254 nm) for 24h; monitor degradation via HPLC (#user-content-evidence-5).
  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C; quantify intact compound via LC-MS over 72h (#user-content-evidence-19).

Advanced: What mechanistic insights can be gained from SAR studies of halogenated analogs?

  • Electron-Withdrawing Effects : 4-Chloro substituents enhance electrophilicity, improving binding to nucleophilic residues (e.g., cysteine thiols) (#user-content-evidence-11).
  • Steric Considerations : Bulkier groups (e.g., 2-methylphenoxy) may hinder rotation, locking the piperidine ring into bioactive conformations (#user-content-evidence-2).
  • Metabolic Resistance : Fluorinated analogs (e.g., 4-fluoro substitution) reduce oxidative metabolism by CYP450 enzymes (#user-content-evidence-19).

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